Cas no 288384-13-4 (3-(Ethylsulphonyl)-1-propanol)
3-(Ethylsulphonyl)-1-propanol Chemical and Physical Properties
Names and Identifiers
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- 3-(ethylsulphonyl)-1-propanol
- 3-(Ethanesulfonyl)propan-1-ol
- 3-ethanesulfonyl-propan-1-ol
- 3-(ethylsulfonyl)-1-propanol
- 3-(ethanesulfonyl)-1-propanol
- 3-(ethylsulphonyl )-1-propanol
- JEQIUOSLBOSOPN-UHFFFAOYSA-N
- 3-(Ethylsulphonyl)-1-propanol
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- Inchi: 1S/C5H12O3S/c1-2-9(7,8)5-3-4-6/h6H,2-5H2,1H3
- InChI Key: JEQIUOSLBOSOPN-UHFFFAOYSA-N
- SMILES: S(CC)(CCCO)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 142
- Topological Polar Surface Area: 62.8
3-(Ethylsulphonyl)-1-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280818-1g |
3-(Ethylsulfonyl)-1-propanol |
288384-13-4 | 95% | 1g |
¥984.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280818-5g |
3-(Ethylsulfonyl)-1-propanol |
288384-13-4 | 95% | 5g |
¥4935.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280818-25g |
3-(Ethylsulfonyl)-1-propanol |
288384-13-4 | 95% | 25g |
¥19741.00 | 2024-05-20 | |
| A2B Chem LLC | AV20295-1g |
3-(Ethanesulfonyl)propan-1-ol |
288384-13-4 | 95% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AV20295-5g |
3-(Ethanesulfonyl)propan-1-ol |
288384-13-4 | 95% | 5g |
$358.00 | 2024-04-20 | |
| A2B Chem LLC | AV20295-25g |
3-(Ethanesulfonyl)propan-1-ol |
288384-13-4 | 95% | 25g |
$1403.00 | 2024-04-20 |
3-(Ethylsulphonyl)-1-propanol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-(Ethylsulphonyl)-1-propanol
Professional Introduction to Compound with CAS No. 288384-13-4 and Product Name: 3-(Ethylsulphonyl)-1-propanol
The compound with the CAS number 288384-13-4 and the product name 3-(Ethylsulphonyl)-1-propanol represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and drug development processes.
3-(Ethylsulphonyl)-1-propanol is an organic compound featuring an ethylsulphonyl group attached to a propanol backbone. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation. The ethylsulphonyl moiety is particularly noteworthy, as it can participate in hydrogen bonding, influence solubility, and interact with biological targets in novel ways.
In recent years, there has been growing interest in sulphonyl-containing compounds due to their diverse pharmacological properties. Sulphonamides and sulphonyl derivatives are well-documented for their roles in antimicrobial, anti-inflammatory, and anticancer therapies. The presence of the ethylsulphonyl group in 3-(Ethylsulphonyl)-1-propanol suggests potential therapeutic benefits that warrant further exploration.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biochemical processes, and small molecules that can interact with these proteins often serve as key therapeutic agents. The structural features of 3-(Ethylsulphonyl)-1-propanol may allow it to bind to specific enzymes, thereby altering their function or inhibiting their activity. This capability is particularly relevant in the context of metabolic disorders and inflammatory conditions where enzyme dysregulation plays a critical role.
Recent studies have highlighted the importance of propanol derivatives in drug design. Propanol-based compounds have shown promise in various therapeutic applications due to their ability to cross biological membranes efficiently. The addition of a sulphonyl group enhances the compound's interaction with biological targets while maintaining good solubility characteristics. This balance is crucial for developing effective pharmaceutical agents that can reach their intended targets within the body.
The synthesis of 3-(Ethylsulphonyl)-1-propanol involves carefully controlled chemical reactions to ensure high purity and yield. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, are employed to construct the desired molecular framework. These synthetic routes are optimized to minimize side reactions and maximize the formation of the target compound.
In vitro studies have begun to unravel the mechanistic aspects of 3-(Ethylsulphonyl)-1-propanol's interactions with biological systems. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammation and oxidative stress pathways. These findings align with current trends in drug discovery, where targeting multiple disease pathways simultaneously is often more effective than addressing a single target alone.
The potential applications of 3-(Ethylsulphonyl)-1-propanol extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemical formulations, where its chemical properties may contribute to developing novel pesticides or plant growth regulators. Additionally, its role in material science is being investigated, particularly in the development of functional polymers and coatings that exhibit enhanced durability or biocompatibility.
As our understanding of biochemical pathways continues to evolve, compounds like 3-(Ethylsulphonyl)-1-propanol will become increasingly important tools for therapeutic intervention. Their unique structural features offer opportunities for designing molecules with tailored biological activities, which can address complex diseases more effectively than conventional treatments.
The future direction of research on this compound will likely involve interdisciplinary collaborations between chemists, biologists, and pharmacologists. Such collaborations will be essential for translating laboratory findings into clinical applications that benefit patients worldwide. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery process and identify new uses for existing compounds.
In conclusion,3-(Ethylsulmonyl)-1-propanol (CAS No. 288384-13-4) represents a promising candidate for further study across multiple domains of science and industry. Its unique chemical structure combined with emerging research findings positions it as a valuable asset in the quest for innovative solutions to complex challenges facing modern society.
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